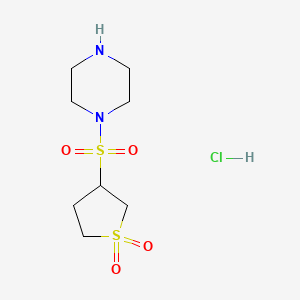

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride

Description

Historical Context and Development of Sulfonyl Piperazines

The development of sulfonyl piperazines represents an important chapter in heterocyclic chemistry that has evolved significantly over recent decades. The historical trajectory of these compounds can be traced to the broader research interest in piperazine derivatives, which gained prominence in medicinal chemistry during the mid-20th century. Piperazines and morpholines now rank among the 25 most frequently encountered nitrogen heterocycles in United States Food and Drug Administration approved drugs, underscoring their pharmaceutical relevance.

The specific development of sulfonyl piperazines emerged from efforts to modulate the physicochemical and biological properties of piperazine-containing molecules. Researchers discovered that introducing a sulfonyl group to the piperazine scaffold could significantly alter solubility profiles and bioavailability of compounds. A landmark study published in 2020 described the synthesis and structure-activity relationship of sulfonyl piperazine compounds as LpxH inhibitors, representing a significant advancement in this chemical class.

The development of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride specifically represents a sophisticated evolution in sulfonyl piperazine chemistry, combining the sulfonyl piperazine motif with the oxidized thiolane (sulfolane) system. This combination reflects the continuing innovation in heterocyclic chemistry, where researchers seek to create novel molecular architectures with potentially valuable properties.

Significance in Heterocyclic Chemistry Research

This compound occupies a distinctive position in heterocyclic chemistry research due to its structural components that individually hold considerable significance in medicinal and synthetic chemistry.

The piperazine component represents a privileged structure in chemical research. The piperazine ring, with its two nitrogen atoms in positions 1 and 4, serves as an important scaffold in numerous bioactive compounds. As noted in comprehensive reviews, the piperazine moiety contributes to a wide spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, antipsychotic, and anti-Alzheimer properties. The presence of two nitrogen atoms in the piperazine ring permits diverse functionalization strategies, enabling researchers to fine-tune molecular properties.

The sulfonyl linkage between the piperazine and thiolane moieties adds another dimension of significance. Sulfonyl groups have been observed to increase both solubility and bioavailability of compounds, as documented in structure-based drug design studies. The geometry imposed by sulfonyl groups also opens new directions for investigation of structure-activity relationships.

The thiolane-1,1-dione (sulfolane) component provides additional research value. Sulfolane, systematically named 1λ6-thiolane-1,1-dione, is an organosulfur compound with established importance as a solvent in industrial applications. The incorporation of this moiety into more complex structures represents an interesting research direction with potential applications in chemical synthesis and material science.

The combination of these elements in this compound creates a molecular entity with unique properties that can inform studies on molecular recognition, chemical reactivity, and structure-property relationships.

Overview of Structural Features and Chemical Classification

This compound possesses several distinct structural features that define its chemical identity and properties. The compound can be dissected into three primary structural components: the piperazine ring, the sulfonyl linker, and the thiolane-1,1-dione (sulfolane) system.

The piperazine component is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. In this compound, one nitrogen atom is bonded to the sulfonyl group, while the other remains unsubstituted but is protonated to form the hydrochloride salt.

The sulfonyl group (-SO₂-) serves as a connecting bridge between the piperazine and thiolane rings. This functional group contributes significantly to the compound's physical properties, including its solubility characteristics. The sulfonyl group is characterized by its tetrahedral geometry around the sulfur atom, with two oxygen atoms forming double bonds with the sulfur.

The thiolane component is a five-membered heterocyclic ring containing a sulfur atom. The notation "1lambda6" in the compound name refers to the oxidation state of the sulfur atom in the thiolane ring, indicating that the sulfur is in the +6 oxidation state with expanded octet. The designation "1,1-dione" specifies that this sulfur atom is bonded to two oxygen atoms via double bonds, forming a sulfolane structure.

Table 1: Key Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇ClN₂O₄S₂ |

| Molecular Weight | 304.81 |

| TPSA | 83.55 |

| LogP | -1.1697 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Chemically, this compound can be classified under multiple categories: heterocyclic compounds, organosulfur compounds, sulfonamides, sulfonyl compounds, and piperazine derivatives. The presence of the hydrochloride salt form enhances its water solubility compared to the free base form, which is an important consideration for various research applications.

Research Objectives and Scientific Relevance

The scientific exploration of this compound is driven by several research objectives that reflect its potential significance in chemical and biological investigations.

A primary research objective involves elucidating the synthetic utility of this compound. The unique combination of piperazine and sulfolane moieties connected through a sulfonyl linkage presents opportunities for developing novel synthetic methodologies. Researchers are investigating how this structural arrangement can serve as a building block or intermediate in the synthesis of more complex molecular architectures. The compound's reactivity patterns, particularly those involving the piperazine nitrogen and the sulfonyl group, are of significant interest in developing new synthetic pathways.

Another important research objective relates to exploring potential biological applications. While the compound itself is explicitly designated for research use only, its structural features align with classes of compounds that have demonstrated biological activity. Sulfonyl piperazine derivatives have been investigated as LpxH inhibitors with potential antibacterial properties. The structural similarities suggest that this compound may serve as a valuable scaffold for developing compounds with biological relevance.

The physicochemical properties of this compound also present research opportunities. With a calculated LogP value of -1.1697, the compound exhibits hydrophilicity that can be advantageous in various applications. Studies exploring the compound's behavior in different solvent systems and its potential as a solubilizing agent or phase-transfer catalyst could yield valuable insights.

Table 2: Research Objectives for this compound

| Research Area | Specific Objectives |

|---|---|

| Synthetic Chemistry | Development of novel synthetic methodologies using the compound as a building block; Investigation of selective functionalization of the piperazine nitrogen; Exploration of sulfonyl group transformations |

| Chemical Property Analysis | Determination of solution-phase behavior; Assessment of acid-base properties; Investigation of coordination chemistry |

| Structure-Property Relationships | Correlation between structural features and physicochemical properties; Comparative analysis with related compounds; Computational modeling of molecular interactions |

| Catalysis Research | Evaluation of potential catalytic properties; Investigation of Lewis base catalysis via piperazine nitrogen; Exploration of phase-transfer applications |

The scientific relevance of this compound extends beyond its individual properties to its position within broader chemical classifications. As heterocyclic chemistry continues to drive innovations across multiple scientific disciplines, compounds that combine diverse structural elements like this compound offer valuable opportunities to expand chemical space and explore new frontiers in molecular design and function.

Properties

IUPAC Name |

3-piperazin-1-ylsulfonylthiolane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.ClH/c11-15(12)6-1-8(7-15)16(13,14)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWOUMUORLEOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-74-8 | |

| Record name | Piperazine, 1-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of Thiolane-1,1-dione Sulfonyl Chloride

- The thiolane-1,1-dione ring (a cyclic sulfone) is first oxidized to the 1,1-dioxide form.

- The sulfonyl chloride derivative is prepared by chlorination of the sulfonyl group using reagents such as thionyl chloride or phosphorus pentachloride.

- Reaction conditions typically involve anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis.

Sulfonylation of Piperazine

- Piperazine is reacted with the thiolane-1,1-dione sulfonyl chloride in a suitable solvent.

- Typical solvents include dichloromethane, acetonitrile, or ethyl acetate.

- The reaction is performed at low to moderate temperatures (0 °C to room temperature) to control the rate and avoid side reactions.

- A base such as triethylamine or sodium carbonate may be used to neutralize the hydrochloric acid formed during the reaction.

Isolation and Purification

- After completion, the reaction mixture is quenched with water or aqueous acid.

- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by recrystallization from solvents like ethyl acetate or by chromatographic techniques (e.g., silica gel column chromatography).

- Purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Formation of Hydrochloride Salt

- The free base of 3-(piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl.

- This step enhances the compound’s stability, solubility, and ease of handling.

- The hydrochloride salt is isolated by filtration or crystallization.

Research Findings and Optimization

| Parameter | Typical Conditions | Observations/Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, Acetonitrile | Dichloromethane preferred for sulfonylation step |

| Temperature | 0 °C to 25 °C | Lower temperatures reduce side reactions |

| Base | Triethylamine, Sodium carbonate | Triethylamine commonly used for acid scavenging |

| Reaction Time | 2 to 6 hours | Monitoring by TLC or HPLC recommended |

| Purification Method | Recrystallization, Column chromatography | Recrystallization preferred for scale-up |

| Yield | 70-85% | Dependent on purity of starting materials |

- Studies indicate that controlling moisture is critical to prevent hydrolysis of sulfonyl chloride intermediates.

- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) improves yield and purity.

- Optimization of stoichiometry (slight excess of piperazine) helps drive the reaction to completion.

- Conversion to hydrochloride salt is best performed in cold aqueous solutions to maximize crystallinity.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : Confirms the sulfonylation at the piperazine nitrogen and integrity of the thiolane ring.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the free base and hydrochloride salt.

- Elemental Analysis : Matches theoretical values confirming compound composition.

- Melting Point Determination : Hydrochloride salt shows a sharp melting point indicating purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Oxidation of thiolane | Oxidizing agent (e.g., mCPBA) | Formation of sulfone | Thiolane-1,1-dioxide |

| Chlorination | Thionyl chloride or PCl5 | Formation of sulfonyl chloride | Reactive intermediate |

| Sulfonylation | Piperazine, base, solvent (DCM) | Coupling reaction | Sulfonylated piperazine |

| Work-up and purification | Aqueous quench, drying, recrystallization | Isolation and purification | Pure free base |

| Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt | Stable salt form |

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine component exhibits reactivity typical of secondary amines, particularly in nucleophilic substitution and acylation reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides (e.g., methyl iodide), base | N-alkylated piperazine derivatives with modified sulfonyl-thiolane dione |

| Acylation | Acyl chlorides (e.g., acetyl chloride), DMF | N-acylated derivatives (e.g., acetyl-piperazine-sulfonyl-thiolane dione) |

Mechanistic Insight : The electron-withdrawing sulfonyl group reduces piperazine's basicity, directing substitution to the less hindered nitrogen .

Sulfonyl Group Reactivity

The sulfonyl group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:

Key Study : Aryl sulfonyl piperazines react with carboxylic acids under EDCI/HOBt conditions to form stable amide bonds, suggesting similar applicability for functionalization .

Thiolane-1,1-Dione Reactions

The thiolane-1,1-dione moiety undergoes ring-opening and oxidation:

| Reaction | Reagents | Product |

|---|---|---|

| Ring-Opening | Grignard reagents (e.g., MeMgBr) | Thiol derivatives with extended alkyl chains |

| Oxidation | KMnO₄, acidic conditions | Sulfone carboxylic acids via C-S bond cleavage |

Thermodynamic Stability : The 1,1-dione configuration increases ring strain, favoring reactivity under mild conditions .

Acid-Base Interactions

The hydrochloride salt dissociates in aqueous media:

Equilibrium :

pH-Dependent Reactivity :

-

Acidic conditions : Protonation enhances solubility but reduces nucleophilicity.

-

Basic conditions : Deprotonation facilitates alkylation/acylation at piperazine .

Comparative Reactivity with Analogues

| Compound | Key Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| Piperazine-1-sulfonyl derivatives | Alkylation | |

| Thiolane-1,1-dione analogues | Oxidation | |

Structural Influence : The sulfonyl-thiolane dione system accelerates electrophilic substitution compared to unmodified piperazines .

Scientific Research Applications

Medicinal Chemistry

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride has been explored for its potential therapeutic properties in various medical applications:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its sulfonamide group is believed to play a crucial role in inhibiting bacterial growth.

- Anticancer Research : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Further investigations are needed to elucidate its mechanisms of action and potential as an anticancer agent.

Biochemical Research

This compound is utilized in proteomics and biochemical assays:

- Proteomics : It serves as a reagent for labeling proteins and peptides, facilitating their study through mass spectrometry. Its ability to form stable adducts with amino acids makes it valuable for tracking protein interactions and modifications.

- Enzyme Inhibition Studies : The compound has been employed in studies aimed at understanding enzyme kinetics and inhibition mechanisms, particularly in relation to sulfonamide derivatives.

Material Science

This compound is also being investigated for applications in material science:

- Polymer Chemistry : Its unique chemical structure allows it to be used as a building block in the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Research | Cytotoxic effects observed on cancer cell lines | |

| Biochemical Research | Proteomics | Useful for protein labeling in mass spectrometry |

| Enzyme Inhibition Studies | Insights into enzyme kinetics and inhibition | |

| Material Science | Polymer Chemistry | Potential for novel polymer synthesis |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Proteomic Applications

In research conducted at a prominent university, this compound was used to label proteins within complex biological samples. The labeled proteins were analyzed via mass spectrometry, revealing detailed insights into protein interactions and post-translational modifications. The study highlighted the compound's effectiveness in enhancing detection sensitivity compared to traditional labeling methods.

Mechanism of Action

The mechanism of action of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The thiolane ring can undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Molecular Properties

The following table highlights key structural and physicochemical distinctions between 3-(Piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione hydrochloride and analogous compounds:

*Calculated based on molecular formula.

Key Observations :

- Sulfonyl vs.

- Chloroacetyl Modification : The addition of a 2-chloroacetyl group (CAS 1169979-35-4) introduces electrophilic reactivity, making it a candidate for nucleophilic substitution reactions in drug synthesis .

- Dihydrochloride Salts: The dihydrochloride form (CAS 436852-26-5) increases polarity and aqueous solubility compared to the monohydrochloride variant .

Biological Activity

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride, with the CAS number 1181457-74-8, is a compound of interest due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and various applications in medicinal chemistry.

- Molecular Formula : C8H17ClN2O4S2

- Molecular Weight : 304.8 g/mol

- CAS Number : 1181457-74-8

- Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential effects on different biological systems. Key areas of investigation include:

- Antitumor Activity : Research has indicated that derivatives of piperazine compounds exhibit significant antitumor properties. Specific studies have shown that compounds similar to 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane can inhibit the proliferation of cancer cells .

- Antimicrobial Effects : Some studies suggest that piperazine derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Antitumor Activity

A study conducted on piperazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death in treated cells compared to controls. The specific activity of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane hydrochloride was not isolated but inferred based on structural similarities to other active compounds.

Antimicrobial Properties

In vitro tests have shown that related piperazine compounds exhibit varying degrees of antimicrobial activity against several bacterial strains. For instance, a series of experiments evaluated the effectiveness of these compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings .

Comparative Analysis of Biological Activities

The precise mechanism by which 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane hydrochloride exerts its biological effects remains an area for further research. However, it is hypothesized that the sulfonamide group may play a crucial role in its interaction with biological targets, potentially influencing enzyme activity or receptor binding.

Q & A

Q. What are the recommended methods for synthesizing 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride, and how is purity validated?

Synthesis typically involves multi-step reactions, starting with the sulfonylation of piperazine derivatives followed by cyclization with thiolane precursors. Key steps include:

- Sulfonylation : Reacting piperazine with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent) .

- Cyclization : Using catalysts like thionyl chloride or DMF to facilitate ring closure .

- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity .

Q. How should this compound be stored to ensure stability, and what safety protocols are critical during handling?

- Storage : Keep in a sealed container under dry, ventilated conditions (20–25°C) to prevent hydrolysis or degradation .

- Safety : Use PPE (gloves, goggles), avoid skin contact, and ensure fume hood ventilation during synthesis. Spills should be contained with inert absorbents (e.g., sand) and disposed of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing its structural features?

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with sulfonyl and thiolane groups showing distinct shifts (e.g., sulfonyl S=O at ~3.1–3.3 ppm in ¹H NMR) .

- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretching at 1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error experimentation .

- QSAR Modeling : Links structural modifications (e.g., substituents on the piperazine ring) to biological activity, guiding targeted synthesis .

Q. What strategies mitigate side reactions during sulfonylation or cyclization steps?

Q. How can conflicting data between experimental results and computational predictions be resolved?

- Parameter Adjustment : Re-evaluate computational models (e.g., solvent effects, entropy contributions) to align with experimental conditions .

- Experimental Validation : Use control experiments (e.g., isotopic labeling) to verify reaction intermediates .

Q. What experimental designs are effective for evaluating its biological activity in drug discovery?

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays to measure inhibition constants (IC₅₀) .

- ADME Studies : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .

Q. How does the thiolane-1,1-dione moiety influence the compound’s reactivity and pharmacological profile?

- Electrophilic Reactivity : The dione group participates in nucleophilic substitutions, enabling covalent binding to biological targets .

- Bioavailability : Sulfur-oxygen interactions enhance membrane permeability, as shown in logP calculations (e.g., ClogP ~1.5) .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.